molecular formula C21H24ClFN4O2 B4960952 N-[2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]ethyl]-N'-(4-fluorophenyl)oxamide

N-[2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]ethyl]-N'-(4-fluorophenyl)oxamide

Cat. No.: B4960952
M. Wt: 418.9 g/mol
InChI Key: CDDRTJUUQAAPIN-UHFFFAOYSA-N
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Description

N-[2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]ethyl]-N’-(4-fluorophenyl)oxamide is a complex organic compound that features a piperazine ring substituted with a 2-chlorophenylmethyl group and an ethyl chain linked to an oxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]ethyl]-N’-(4-fluorophenyl)oxamide typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 2-chlorobenzyl chloride with piperazine to form 1-(2-chlorobenzyl)piperazine.

    Alkylation: The intermediate is then alkylated with 2-bromoethylamine to introduce the ethyl chain.

    Oxamide Formation: The final step involves the reaction of the alkylated intermediate with 4-fluorobenzoyl chloride to form the oxamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions such as temperature, solvent choice, and catalysts to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the oxamide group, converting it to the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for reduction.

    Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Corresponding amines from the reduction of the oxamide group.

    Substitution: Nitro or halogen-substituted derivatives on the aromatic rings.

Scientific Research Applications

N-[2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]ethyl]-N’-(4-fluorophenyl)oxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.

    Pharmacology: The compound is used in pharmacological studies to understand its binding affinity and efficacy at various receptor sites.

    Biological Research: It serves as a tool compound in biological assays to investigate cellular pathways and mechanisms.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.

Mechanism of Action

The mechanism of action of N-[2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]ethyl]-N’-(4-fluorophenyl)oxamide involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing downstream signaling pathways. This modulation can result in various pharmacological effects, depending on the receptor subtype and the biological context.

Comparison with Similar Compounds

Similar Compounds

    N-[2-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]ethyl]-N’-(4-fluorophenyl)oxamide: Similar structure but with a 4-chlorophenyl group instead of a 2-chlorophenyl group.

    N-[2-[4-[(2-bromophenyl)methyl]piperazin-1-yl]ethyl]-N’-(4-fluorophenyl)oxamide: Similar structure but with a 2-bromophenyl group instead of a 2-chlorophenyl group.

Uniqueness

The unique combination of the 2-chlorophenyl and 4-fluorophenyl groups in N-[2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]ethyl]-N’-(4-fluorophenyl)oxamide imparts distinct pharmacological properties, such as specific receptor binding profiles and metabolic stability, which may not be observed in its analogs.

Properties

IUPAC Name

N-[2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]ethyl]-N'-(4-fluorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClFN4O2/c22-19-4-2-1-3-16(19)15-27-13-11-26(12-14-27)10-9-24-20(28)21(29)25-18-7-5-17(23)6-8-18/h1-8H,9-15H2,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDDRTJUUQAAPIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C(=O)NC2=CC=C(C=C2)F)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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